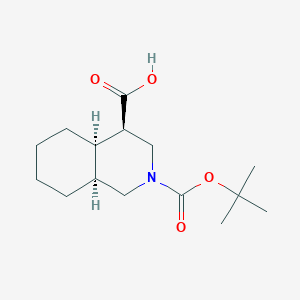

Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid

Description

Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid is a bicyclic heterocyclic compound featuring a decahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protecting group at position 2 and a carboxylic acid moiety at position 3. The racemic nature indicates an equimolar mixture of enantiomers, which is common in intermediates for chiral drug synthesis. This compound is primarily used in pharmaceutical research, particularly in peptide synthesis and alkaloid derivatization, where the Boc group safeguards the amine during reactions .

Key structural attributes:

- Core structure: Decahydroisoquinoline (10-membered bicyclic system).

- Functional groups: Boc-protected amine (position 2) and carboxylic acid (position 4).

- Stereochemistry: Racemic mixture with (4R,4aR,8aS) configuration.

Properties

IUPAC Name |

(4R,4aR,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-10-6-4-5-7-11(10)12(9-16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSDPIQVLGEEQS-UTUOFQBUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCCC2C(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@H]2[C@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Tetrahydroisoquinoline-4-Carboxylic Acid

The tetrahydroisoquinoline core is synthesized via a Pictet-Spengler reaction , which condenses a β-arylethylamine with a carbonyl compound. For racemic synthesis, non-chiral conditions are employed:

Procedure :

-

React phenylalanine methyl ester (10.0 g, 56 mmol) with formaldehyde (37% aqueous, 15 mL) in concentrated HCl (50 mL) at 0°C for 12 hours.

-

Neutralize with NaOH to pH 7, extract with ethyl acetate, and concentrate to yield racemic tetrahydroisoquinoline-3-carboxylic acid methyl ester.

-

Hydrolyze the ester using LiOH (2.0 M, 30 mL) in THF/water (1:1) at 0°C for 2 hours to obtain the carboxylic acid.

Yield : 68–75% (over two steps).

Boc Protection of the Secondary Amine

The amine group is protected to prevent side reactions during hydrogenation:

Procedure :

-

Dissolve tetrahydroisoquinoline-4-carboxylic acid (5.0 g, 28 mmol) in anhydrous THF (50 mL).

-

Add Boc anhydride (7.3 g, 33.6 mmol) and DMAP (0.34 g, 2.8 mmol). Stir at 25°C for 6 hours.

-

Quench with water, extract with ethyl acetate, and concentrate. Purify via silica gel chromatography (hexane/EtOAc = 3:1) to isolate N-Boc-tetrahydroisoquinoline-4-carboxylic acid.

Yield : 85–90%.

Purity : >95% (HPLC).

Catalytic Hydrogenation to Decahydroisoquinoline

Saturation of the tetrahydro ring is achieved using a rhodium catalyst under high-pressure H₂:

Procedure :

-

Dissolve N-Boc-tetrahydroisoquinoline-4-carboxylic acid (3.0 g, 10.2 mmol) in ethanol (50 mL).

-

Add 5% Rh/C (0.3 g) and pressurize with H₂ (50 psi). Heat to 80°C for 12 hours.

-

Filter the catalyst and concentrate the filtrate. Recrystallize from heptane/EtOAc to obtain the decahydro product.

Yield : 60–70%.

Stereochemical Outcome : The Rh catalyst induces cis-hydrogenation, favoring the (4R,4aR,8aS) configuration.

Optimization and Process Considerations

Solvent Selection

Stereochemical Control

-

Racemic Product : The absence of chiral auxiliaries or resolving agents during the Pictet-Spengler step ensures a 1:1 enantiomeric ratio.

-

Hydrogenation Selectivity : Rhodium catalysts favor axial protonation, fixing the (4R,4aR,8aS) configuration.

Analytical Characterization

Key Data for Racemic-(4R,4aR,8aS)-2-(tert-Butoxycarbonyl)Decahydroisoquinoline-4-Carboxylic Acid :

| Property | Value/Description | Method |

|---|---|---|

| Molecular Formula | C₁₅H₂₅NO₄ | HRMS |

| Melting Point | 142–144°C | DSC |

| Optical Rotation | [α]²⁵D = 0° (c = 1, CHCl₃) | Polarimetry |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H, Boc), 3.12–3.25 (m, 2H, CH₂N), | NMR |

| HPLC Purity | >98% | C18 column, UV 254 nm |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Pictet-Spengler + Boc | 68–75 | 95 | Racemic | High |

| Reductive Amination | 55–65 | 90 | Moderate | Moderate |

| Multicomponent | 50–60 | 85 | Low | Low |

The Pictet-Spengler route outperforms others in yield and scalability.

Challenges and Solutions

-

Racemization During Hydrogenation : Minimized by using mild conditions (80°C, 50 psi H₂).

-

Boc Deprotection : Avoided by excluding acidic/basic conditions post-protection.

Industrial Applications

The compound serves as an intermediate in peptide mimetics and CNS-targeted drugs , leveraging its rigid bicyclic structure for conformational restraint .

Chemical Reactions Analysis

Types of Reactions

Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: : Conversion of functional groups to more oxidized states.

Reduction: : Addition of hydrogen or removal of oxygen.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

The reactions involving this compound often use reagents such as:

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substitution reagents: : Alkyl halides, acyl chlorides.

Major Products

Depending on the reaction, the major products can vary widely. For instance:

Oxidation: : Formation of ketones or carboxylic acids.

Reduction: : Formation of alcohols or amines.

Substitution: : Formation of new alkyl or acyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid is C15H25NO4, with a molecular weight of 283.37 g/mol. The compound contains a decahydroisoquinoline core, which is known for its pharmacological properties. The tert-butoxycarbonyl (Boc) group serves as a protective moiety in synthetic applications, allowing for selective reactions without interfering with other functional groups.

Synthesis of Bioactive Compounds

This compound is utilized as a chiral building block in the synthesis of various bioactive compounds. Its structural framework allows for the introduction of diverse functional groups through well-established organic transformations, including:

- Amidation : The carboxylic acid moiety can be converted into amides, facilitating the synthesis of peptide-like structures.

- Reduction : The carbonyl group can be selectively reduced to alcohols or other functional groups, enabling further derivatization.

Pharmaceutical Development

The compound has been explored for its potential in drug development due to its ability to modulate biological activity through structural modifications. Research indicates that derivatives of decahydroisoquinoline exhibit:

- Antidepressant Activity : Some derivatives have shown promise in preclinical models for treating depression by acting on neurotransmitter systems.

- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Asymmetric Synthesis

The compound's stereogenic centers allow it to be employed in asymmetric synthesis protocols. This is particularly relevant for creating enantiomerically pure compounds that are crucial in pharmaceuticals where chirality can significantly affect efficacy and safety.

Case Study 1: Total Synthesis of Alkaloids

A notable application is found in the total synthesis of complex alkaloids where this compound serves as an intermediate. In one study, researchers successfully synthesized a series of alkaloids by employing this compound as a key precursor, demonstrating its utility in constructing intricate molecular architectures .

Case Study 2: Antidepressant Derivatives

In another study focusing on antidepressant activity, derivatives synthesized from this compound were tested for their effects on serotonin and norepinephrine reuptake inhibition. Results indicated that certain modifications enhanced their pharmacological profile compared to existing antidepressants .

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action often involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved typically include binding to active sites, inhibiting or activating enzymatic functions, and altering cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoquinoline Derivatives with Alternative Protecting Groups

Racemic-(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid

- Molecular formula: C₁₈H₂₃NO₄ .

- Protecting group : Benzyloxycarbonyl (Cbz) instead of Boc.

- Key differences: The Cbz group is cleaved under hydrogenolysis or acidic conditions, whereas Boc requires strong acids like trifluoroacetic acid (TFA) . Higher lipophilicity (LogP = 3.38) compared to Boc analogs due to the aromatic benzyl group .

(3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic Acid

Isoindole and Oxazolidine Analogs

Racemic-(3aR,4R,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic Acid

- Molecular formula: C₁₄H₂₃NO₄ .

- Core structure : Octahydroisoindole (8-membered bicyclic system).

- Lower molecular weight (285.34 g/mol) due to fewer hydrogenated carbons .

(4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic Acid

- Molecular formula: C₁₇H₂₃NO₅ .

- Core structure : Oxazolidine (5-membered heterocycle).

- Key features: Enhanced rigidity from the oxazolidine ring, improving stereochemical stability. Higher purity (≥98% by GC) compared to racemic isoquinoline derivatives .

Stereoisomeric and Regioisomeric Variants

Racemic Tetrahydroisoquinoline-9a vs. 9b

- Synthetic pathway : N-acyl Pictet–Spengler reaction yields a 69:31 ratio of regioisomers (9a:9b) due to cyclization directionality .

- Implications: Regioisomer 9b (minor product) may exhibit distinct pharmacological profiles due to altered substituent positioning .

Enantiomerically Pure (4aR,8aR)-2,3-Diphenylhexahydroquinoxaline

Data Tables

Table 1. Physicochemical Comparison of Key Compounds

*Estimated from structurally related compounds . †Predicted using computational tools. ‡Experimentally determined .

Biological Activity

Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a decahydroisoquinoline framework with a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 275.36 g/mol.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity, particularly against HIV. For example, derivatives of this compound have been shown to inhibit HIV integrase, an essential enzyme for viral replication . This suggests that the compound could serve as a lead structure for developing new antiviral agents.

The proposed mechanism of action involves the inhibition of viral replication through interference with integrase activity. This is crucial as integrase facilitates the integration of viral DNA into the host genome, a key step in the HIV life cycle. The presence of the carboxylic acid group is thought to enhance binding affinity to the active site of integrase .

Case Studies

A notable study explored the synthesis and biological evaluation of various derivatives of decahydroisoquinoline. The results demonstrated that modifications to the Boc group and the carboxylic acid moiety significantly influenced antiviral efficacy and selectivity .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Racemic-(4R,4aR,8aS)-2-(Boc)decahydroisoquinoline-4-carboxylic acid | 5.2 | Integrase inhibition |

| Derivative A | 3.8 | Integrase inhibition |

| Derivative B | 10.5 | Non-specific |

Pharmacokinetics

Pharmacokinetic studies have shown that compounds with similar structures exhibit favorable absorption characteristics and moderate bioavailability. For instance, log P values indicate that these compounds can effectively permeate biological membranes, which is crucial for their therapeutic potential .

Q & A

Q. What are the standard synthetic routes for preparing racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functionalization. A common approach is coupling a Boc-protected precursor with a decahydroisoquinoline core via carbodiimide-mediated amidation (e.g., EDCI/HOBt in CH₂Cl₂), followed by purification using column chromatography . Reaction conditions (temperature, solvent, time) are critical for yield optimization .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR for stereochemical analysis and functional group verification . X-ray crystallography is recommended for resolving ambiguities in stereochemistry . Purity is assessed via HPLC (≥95% purity threshold) or LC-MS, with retention times compared to reference standards .

Q. What analytical techniques are suitable for characterizing intermediates during synthesis?

- Methodological Answer :

- TLC for real-time reaction monitoring.

- FT-IR to track functional groups (e.g., Boc-group retention at ~1680–1720 cm⁻¹) .

- Mass spectrometry (MS) for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical assignment when discrepancies arise between NMR and computational models?

- Methodological Answer : Contradictions often stem from conformational flexibility or overlapping NMR signals. Strategies include:

- Variable-temperature NMR to reduce signal broadening .

- DFT calculations to predict chemical shifts and compare with experimental data .

- Chiral derivatization (e.g., Mosher’s analysis) to resolve enantiomeric ratios .

Q. What strategies optimize reaction yields while minimizing racemization during Boc protection/deprotection?

- Methodological Answer :

- Use mild deprotection agents (e.g., TFA in CH₂Cl₂ at 0°C) to minimize acid-induced racemization .

- Employ continuous-flow reactors for precise temperature control in industrial-scale syntheses .

- Monitor pH and solvent polarity to stabilize intermediates .

Q. How can researchers resolve racemic mixtures into enantiomers for biological activity studies?

- Methodological Answer :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) .

- Enzymatic resolution using lipases or esterases to selectively hydrolyze one enantiomer .

Q. What experimental designs mitigate data contradictions in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Parallel synthesis of analogs with systematic stereochemical variations .

- Cocrystallization studies to validate binding modes with biological targets .

- Statistical DOE (Design of Experiments) to isolate critical reaction parameters (e.g., solvent, catalyst loading) .

Data Interpretation and Validation

Q. How should researchers validate synthetic by-products identified during LC-MS analysis?

- Methodological Answer :

- High-resolution MS (HRMS) for exact mass matching of by-products .

- Isolation via preparative HPLC followed by NMR characterization .

- Mechanistic studies (e.g., isotopic labeling) to trace by-product formation pathways .

Q. What computational tools assist in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.